4,6-dibromo-5-methoxy-1H-indole
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Overview
Description
4,6-Dibromo-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to control the regioselectivity of bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group or reduced to a hydroxyl group using suitable reagents.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Scientific Research Applications
4,6-Dibromo-5-methoxy-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dibromo-5-methoxy-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
5,6-Dibromo-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
4,5-Dibromo-1H-indole: Different bromination pattern, leading to variations in chemical behavior.
5-Methoxy-1H-indole: Lacks bromine atoms, resulting in different reactivity and applications.
Uniqueness: 4,6-Dibromo-5-methoxy-1H-indole is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C9H7Br2NO |
---|---|
Molecular Weight |
304.97 g/mol |
IUPAC Name |
4,6-dibromo-5-methoxy-1H-indole |
InChI |
InChI=1S/C9H7Br2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3 |
InChI Key |
MTTVXYSIGYUMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1Br)C=CN2)Br |
Origin of Product |
United States |
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